molecular formula C19H14N4O5S B4890420 N-[3-[(2-nitrobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide

N-[3-[(2-nitrobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide

Cat. No.: B4890420
M. Wt: 410.4 g/mol
InChI Key: LJZBDNNFDWFCOJ-UHFFFAOYSA-N
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Description

N-[3-[(2-nitrobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide is a complex organic compound with a molecular formula of C19H14N4O5S This compound is characterized by the presence of a furan ring, a nitrobenzoyl group, and a carbamothioylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(2-nitrobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the nitration of benzoyl chloride to form 2-nitrobenzoyl chloride. This intermediate is then reacted with 3-aminophenyl furan-2-carboxamide in the presence of a base to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(2-nitrobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Halogenated derivatives: Formed by electrophilic substitution on the furan ring.

Scientific Research Applications

N-[3-[(2-nitrobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.

Mechanism of Action

The mechanism of action of N-[3-[(2-nitrobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The nitrobenzoyl group is known to interact with enzymes, potentially inhibiting their activity. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, further influencing the compound’s biological activity. The carbamothioylamino linkage may also play a role in binding to specific receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    N-[3-[(3-propoxybenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide: Similar structure but with a propoxy group instead of a nitro group.

    N-(carbamothioylamino)furan-2-carboxamide: Lacks the benzoyl group, making it structurally simpler.

Uniqueness

N-[3-[(2-nitrobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide is unique due to the presence of the nitrobenzoyl group, which imparts specific chemical reactivity and potential biological activity

Properties

IUPAC Name

N-[3-[(2-nitrobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O5S/c24-17(14-7-1-2-8-15(14)23(26)27)22-19(29)21-13-6-3-5-12(11-13)20-18(25)16-9-4-10-28-16/h1-11H,(H,20,25)(H2,21,22,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZBDNNFDWFCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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